molecular formula C10H11ClO B3107526 2-Chloro-4-(methoxymethyl)-1-vinylbenzene CAS No. 1610416-70-0

2-Chloro-4-(methoxymethyl)-1-vinylbenzene

Cat. No.: B3107526
CAS No.: 1610416-70-0
M. Wt: 182.64 g/mol
InChI Key: CQFNLUYRLOGIKT-UHFFFAOYSA-N
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Description

2-Chloro-4-(methoxymethyl)-1-vinylbenzene is an organic compound that belongs to the class of substituted benzenes It is characterized by the presence of a chlorine atom, a methoxymethyl group, and a vinyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(methoxymethyl)-1-vinylbenzene can be achieved through several methods. One common approach involves the reaction of 2-chloro-4-(methoxymethyl)benzyl chloride with a suitable base, such as potassium tert-butoxide, in the presence of a palladium catalyst. This reaction typically occurs under mild conditions and results in the formation of the desired vinylbenzene derivative.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products. The use of advanced purification techniques, such as distillation and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(methoxymethyl)-1-vinylbenzene undergoes various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form the corresponding ethylbenzene derivative.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Nucleophilic substitution reactions typically involve reagents such as sodium azide or sodium thiolate.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of ethylbenzene derivatives.

    Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

2-Chloro-4-(methoxymethyl)-1-vinylbenzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(methoxymethyl)-1-vinylbenzene involves its interaction with various molecular targets. The vinyl group can undergo polymerization reactions, leading to the formation of polymeric materials. The chlorine atom and methoxymethyl group can participate in substitution reactions, allowing the compound to modify other molecules and exert its effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-methyl-1-vinylbenzene
  • 2-Chloro-4-(methoxymethyl)-1-ethylbenzene
  • 2-Chloro-4-(methoxymethyl)-1-propylbenzene

Uniqueness

2-Chloro-4-(methoxymethyl)-1-vinylbenzene is unique due to the presence of both a vinyl group and a methoxymethyl group on the benzene ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and materials science.

Biological Activity

2-Chloro-4-(methoxymethyl)-1-vinylbenzene is an organic compound characterized by its unique structural features, including a chlorinated aromatic ring, a methoxymethyl group, and a vinyl group. This compound has garnered interest in various fields due to its potential biological activity and applications in organic synthesis. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Research into the biological activity of this compound has focused on its interactions with various biological targets. The compound is believed to act through the following mechanisms:

  • Electrophilic Reactions : The vinyl group can participate in electrophilic addition reactions, which may lead to the formation of adducts with nucleophiles in biological systems.
  • Reactivity with Biomolecules : Studies suggest that this compound may interact with proteins and nucleic acids, potentially influencing cellular functions and signaling pathways.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits antimicrobial properties. It has shown effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Cytotoxicity Studies

Research has explored the cytotoxic effects of this compound on different cancer cell lines. For instance:

  • Case Study 1 : In vitro studies demonstrated that this compound induced apoptosis in breast cancer cells, as evidenced by increased levels of reactive oxygen species (ROS) and activation of caspase pathways.
  • Case Study 2 : A study involving human melanoma cells revealed that this compound inhibited cell proliferation and induced cell cycle arrest at the G2/M phase.

Pharmacokinetics

The pharmacokinetic profile of this compound is still under investigation. However, initial findings suggest:

  • Absorption : The compound exhibits moderate solubility in aqueous solutions, which may influence its bioavailability.
  • Metabolism : It is likely metabolized through pathways similar to other halogenated aromatic compounds, possibly involving cytochrome P450 enzymes.

Comparison with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructureUnique Features
2-Chloro-1-methyl-4-vinylbenzeneStructureContains a methyl group instead of methoxymethyl.
4-Chloro-3-methoxyphenylvinylketoneStructureFeatures a ketone group, altering reactivity.
3-Chloro-4-methoxyphenylvinylsulfoneStructureContains a sulfone group, enhancing solubility.

Properties

IUPAC Name

2-chloro-1-ethenyl-4-(methoxymethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO/c1-3-9-5-4-8(7-12-2)6-10(9)11/h3-6H,1,7H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQFNLUYRLOGIKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=C(C=C1)C=C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801260679
Record name 2-Chloro-1-ethenyl-4-(methoxymethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801260679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1610416-70-0
Record name 2-Chloro-1-ethenyl-4-(methoxymethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1610416-70-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-1-ethenyl-4-(methoxymethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801260679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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